

A Technical Guide to the Solubility of 5-Methoxy-6-nitropicolinic Acid

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Compound of Interest

Compound Name: 5-Methoxy-6-nitropicolinic acid

Cat. No.: B1592395

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Foreword: Navigating the Physicochemical Landscape of a Niche Picolinic Acid Derivative

As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's solubility is a critical determinant of its downstream applicability, from synthetic chemistry to pharmaceutical formulation. This guide addresses the solubility of **5-Methoxy-6-nitropicolinic acid**, a substituted picolinic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct, quantitative solubility data in peer-reviewed literature for this specific molecule, this document adopts a dual approach. Firstly, it establishes a predicted solubility profile based on first principles, analyzing the contributions of its constituent functional groups and drawing parallels with structurally analogous compounds. Secondly, it provides a rigorous, field-proven experimental framework for the empirical determination of its solubility in a diverse array of laboratory solvents. This guide is structured to provide not just data, but a causal understanding of the underlying chemical principles governing the solubility of this and similar molecules.

Section 1: Molecular Architecture and Predicted Solubility Profile

The solubility of an organic molecule is dictated by the interplay of its functional groups and the overall molecular structure with a given solvent. The structure of **5-Methoxy-6-nitropicolinic acid**

acid (CAS No. 324028-85-5, Molecular Formula: $C_7H_6N_2O_5$) incorporates several key features that govern its solubility characteristics.

- **Picolinic Acid Backbone:** The foundational pyridine-2-carboxylic acid structure imparts a degree of polarity and the capacity for hydrogen bonding through its carboxylic acid group and the pyridine nitrogen. Picolinic acid itself is highly soluble in water[1][2][3].
- **Carboxylic Acid Group (-COOH):** This is the primary driver of aqueous solubility, particularly at varying pH. This group can act as a hydrogen bond donor and acceptor. Its acidic nature (with a predicted pKa similar to other picolinic acids, likely in the range of 2-3) implies that its solubility in aqueous media will be significantly enhanced at pH values above its pKa due to the formation of the highly polar carboxylate anion.
- **Nitro Group (-NO₂):** The strongly electron-withdrawing nitro group increases the polarity of the molecule. Nitropicolinic acid is generally soluble in polar solvents[4].
- **Methoxy Group (-OCH₃):** The methoxy group is a polar ether linkage that can act as a hydrogen bond acceptor. Its presence can influence the electronic distribution within the aromatic ring[5][6].

Based on these structural components and data from related compounds, a qualitative solubility profile can be predicted:

Table 1: Predicted Qualitative Solubility of **5-Methoxy-6-nitropicolinic Acid**

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Moderate to High	The carboxylic acid and polar functional groups will interact favorably with the hydroxyl groups of these solvents through hydrogen bonding. Aqueous solubility is expected to be highly pH-dependent.
Polar Aprotic	DMSO, DMF, Acetone, Acetonitrile	High	The high polarity and hydrogen bond accepting capabilities of these solvents will effectively solvate the polar functional groups of the molecule. Structurally similar 6-Methyl-5-nitropicolinic acid is soluble in DMSO.
Nonpolar	Toluene, Hexane	Low to Insoluble	The overall high polarity of 5-Methoxy-6-nitropicolinic acid makes it incompatible with the nonpolar nature of these solvents, following the "like dissolves like" principle.

Section 2: Experimental Determination of Thermodynamic Solubility

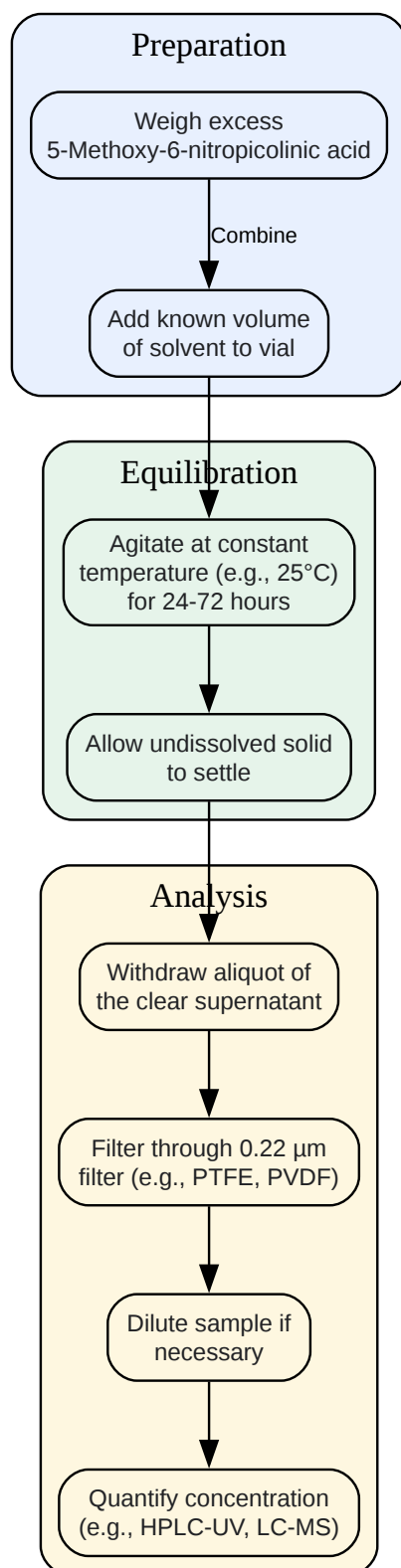
To move from prediction to empirical data, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Principle of the Shake-Flask Method

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.



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Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Protocol

- Preparation:
 - Add an excess amount of solid **5-Methoxy-6-nitropicolinic acid** to a series of glass vials. The excess should be visually apparent to ensure saturation.
 - Pipette a precise volume of the desired solvent into each vial.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
 - Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.
- Sample Processing:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw an aliquot of the clear supernatant.
 - Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
- Quantification:
 - Prepare a series of calibration standards of **5-Methoxy-6-nitropicolinic acid** of known concentrations in the solvent of interest.
 - Analyze the filtered sample and calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Construct a calibration curve and determine the concentration of the dissolved compound in the sample. This concentration is the thermodynamic solubility.

Section 3: Safety and Handling

While a specific Safety Data Sheet (SDS) for **5-Methoxy-6-nitropicolinic acid** is not widely available, data from structurally related compounds such as pyridine-2-carboxylic acid and other nitro-substituted aromatics suggest the following precautions^[7]^[8]:

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
- Hazards: Expected to be harmful if swallowed and may cause skin and serious eye irritation^[7].
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 4: Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of **5-Methoxy-6-nitropicolinic acid**, grounded in established chemical principles and supported by data from analogous compounds. The provided experimental protocol offers a robust framework for generating precise, quantitative solubility data, which is indispensable for any research or development endeavor involving this compound. As more empirical data becomes available, a more refined and quantitative solubility profile can be established, further aiding in the rational design of experiments and formulations.

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